molecular formula C31H32BrNO4S2 B14789582 N-(3-bromophenethyl)-2,4,6-trimethyl-N-((3-(methylsulfonyl)-[1,1-biphenyl]-4-yl)methyl)benzenesulfonamide

N-(3-bromophenethyl)-2,4,6-trimethyl-N-((3-(methylsulfonyl)-[1,1-biphenyl]-4-yl)methyl)benzenesulfonamide

Cat. No.: B14789582
M. Wt: 626.6 g/mol
InChI Key: IWCQSKKOFRYBKV-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C31H32BrNO4S2

Molecular Weight

626.6 g/mol

IUPAC Name

N-[2-(3-bromophenyl)ethyl]-2,4,6-trimethyl-N-[(2-methylsulfonyl-4-phenylphenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C31H32BrNO4S2/c1-22-17-23(2)31(24(3)18-22)39(36,37)33(16-15-25-9-8-12-29(32)19-25)21-28-14-13-27(20-30(28)38(4,34)35)26-10-6-5-7-11-26/h5-14,17-20H,15-16,21H2,1-4H3

InChI Key

IWCQSKKOFRYBKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CCC2=CC(=CC=C2)Br)CC3=C(C=C(C=C3)C4=CC=CC=C4)S(=O)(=O)C)C

Origin of Product

United States

Preparation Methods

Synthesis of (3’-(Methylsulfonyl)-[1,1’-Biphenyl]-4-yl)Methanamine (Precursor B)

Step 1: Suzuki-Miyaura Coupling
A biphenyl intermediate is synthesized via palladium-catalyzed cross-coupling between 4-bromobenzyl bromide and 3-(methylthio)phenylboronic acid:
$$
\text{4-Bromobenzyl bromide} + \text{3-(Methylthio)phenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{4-(3-(Methylthio)phenyl)benzyl bromide}
$$
Conditions : Tetrakis(triphenylphosphine)palladium(0) (5 mol%), sodium carbonate (2 eq), dioxane/H₂O (4:1), 80°C, 12 h.

Step 2: Oxidation of Methylthio to Methylsulfonyl
The methylthio group is oxidized using m-chloroperbenzoic acid (mCPBA):
$$
\text{4-(3-(Methylthio)phenyl)benzyl bromide} \xrightarrow{\text{mCPBA, CH}2\text{Cl}2} \text{4-(3-(Methylsulfonyl)phenyl)benzyl bromide}
$$
Conditions : 2 eq mCPBA, dichloromethane, 0°C to RT, 4 h.

Step 3: Amination of Benzyl Bromide
The bromide is converted to methanamine via Gabriel synthesis:
$$
\text{4-(3-(Methylsulfonyl)phenyl)benzyl bromide} \xrightarrow{\text{Phthalimide, K}2\text{CO}3} \text{Phthalimide-protected amine} \xrightarrow{\text{Hydrazine}} \text{(3’-(Methylsulfonyl)-[1,1’-biphenyl]-4-yl)methanamine}
$$
Conditions : Refluxing ethanol, 6 h for phthalimide incorporation; hydrazine hydrate in methanol for deprotection.

Synthesis of 3-Bromophenethylamine (Precursor A)

Step 1: Bromination of Phenethyl Alcohol
3-Bromophenethyl alcohol is synthesized via electrophilic aromatic bromination:
$$
\text{Phenethyl alcohol} \xrightarrow{\text{Br}2, \text{FeBr}3} \text{3-Bromophenethyl alcohol}
$$
Conditions : Bromine (1.1 eq), iron(III) bromide (cat.), 0°C, 2 h.

Step 2: Conversion to Amine
The alcohol is converted to the amine via a Mitsunobu reaction:
$$
\text{3-Bromophenethyl alcohol} \xrightarrow{\text{Ph}3\text{P, DIAD, HN}3} \text{3-Bromophenethyl azide} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{3-Bromophenethylamine}
$$
Conditions : Diisopropyl azodicarboxylate (DIAD, 1.2 eq), triphenylphosphine (1.2 eq), HN₃ (2 eq), THF, 0°C; followed by hydrogenation (50 psi H₂, 10% Pd/C, ethanol).

Sulfonamide Coupling

Step 1: Sulfonyl Chloride Preparation
2,4,6-Trimethylbenzenesulfonyl chloride is synthesized via chlorosulfonation:
$$
\text{1,3,5-Trimethylbenzene} \xrightarrow{\text{ClSO}_3\text{H}} \text{2,4,6-Trimethylbenzenesulfonyl chloride}
$$
Conditions : Chlorosulfonic acid (3 eq), 0°C to RT, 6 h.

Step 2: Dual Amine Coupling
The sulfonyl chloride reacts sequentially with Precursors A and B under Schotten-Baumann conditions:
$$
\text{2,4,6-Trimethylbenzenesulfonyl chloride} + \text{Precursor A} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{Intermediate} + \text{Precursor B} \rightarrow \text{SR9243}
$$
Conditions : Aqueous NaOH (2 M), diethyl ether, 0°C, 1 h per amine addition.

Purification and Characterization

Purification : Flash chromatography (SiO₂, hexane/EtOAc 3:1 → 1:2) followed by recrystallization from ethanol/water.
Analytical Data :

  • HPLC : >98% purity (C18 column, 70:30 MeCN/H₂O, 1 mL/min)
  • MS (ESI+) : m/z 627.3 [M+H]⁺ (calc. 626.62)
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J=8.4 Hz, 2H, biphenyl), 7.45–7.30 (m, 5H, aromatics), 4.21 (s, 2H, CH₂N), 3.11 (s, 3H, SO₂CH₃), 2.68 (t, J=7.2 Hz, 2H, CH₂Br), 2.43 (s, 6H, Ar-CH₃).

Scale-Up Challenges and Optimization

  • Amination Selectivity : Competing over-alkylation during sulfonamide coupling is mitigated by stepwise addition of amines and strict temperature control (<5°C).
  • Sulfonyl Chloride Stability : In situ generation and immediate use prevent hydrolysis.
  • Cost Drivers : Palladium catalysts (Suzuki coupling) and chiral auxiliaries account for ~62% of raw material costs (Table 1).

Table 1 : Cost Analysis for Key Reagents

Reagent Cost (USD/g) Contribution (%)
Pd(PPh₃)₄ 12.50 28.7
3-Bromophenethylamine 8.20 18.9
mCPBA 6.80 15.6
2,4,6-Trimethylbenzene 4.10 9.4

Comparative Analysis of Related Compounds

SR9243 analogs exhibit structure-activity relationships (SAR) critical for LXR inverse agonism:

  • Ester vs. Sulfonamide : SR9238 (methyl ester) shows shorter in vivo half-life than SR9243 due to esterase metabolism.
  • Halogen Effects : Bromine at the phenethyl position enhances target residence time 3.2-fold vs. chlorine analogs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the bromophenethyl group, converting it to a phenethyl group.

    Substitution: The bromine atom in the bromophenethyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under mild conditions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Phenethyl derivatives.

    Substitution: Azides, thiols, and other substituted phenethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors, particularly targeting sulfonamide-sensitive enzymes.

Medicine

Medicinally, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of N-(3-bromophenethyl)-2,4,6-trimethyl-N-((3-(methylsulfonyl)-[1,1-biphenyl]-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the natural substrate, thereby blocking the active site. The bromophenethyl and biphenyl moieties contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Related Sulfonamide Derivatives

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name / Identifier Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (SR-9243) 3-Bromophenethyl, 3-(Methylsulfonyl)biphenyl C₃₁H₃₂BrNO₄S₂ 626.62 Bromine for halogen bonding; biphenyl for enhanced binding
Example 53 () 5-Fluoro-3-(3-fluorophenyl)chromenone, pyrazolo-pyrimidinyl C₂₉H₂₀F₂N₄O₄ 542.50 Fluorine atoms for electronegativity; chromenone core for planar rigidity
N-(4-Methoxyphenyl)benzenesulfonamide () 4-Methoxyphenyl C₁₃H₁₃NO₃S 275.31 Methoxy group improves solubility; simpler structure
4-Fluoro-N-isopropylbenzamide () 4-Fluoro, isopropylamide C₁₀H₁₁FNO₂ 196.20 Fluorine and amide group for polarity; compact structure
Key Observations:

Halogen vs. Fluorine in Example 53 may reduce metabolic degradation due to its electronegativity .

Biphenyl vs. Monocyclic Systems: SR-9243’s biphenyl-methylsulfonyl group increases hydrophobicity and π-π stacking capability, unlike monocyclic systems in and .

Spectroscopic and Analytical Comparisons

NMR Profiling ():
  • Regions of Variability : In analogous sulfonamides, chemical shifts in protons 29–36 (Region B) and 39–44 (Region A) differ significantly, correlating with substituent electronic environments .
  • SR-9243 : Expected shifts in Region A (methylsulfonyl-biphenyl) and Region B (bromophenethyl) would distinguish it from simpler derivatives like .
Mass Spectrometry ():
  • Fragmentation Patterns : SR-9243’s bromine atom (mass ~80) and methylsulfonyl group (mass ~94) would yield unique fragments, differing from fluorine-containing analogs (e.g., Example 53) .
  • Cosine Scores: High similarity (>0.8) expected with biphenyl-containing sulfonamides but lower with monocyclic derivatives .

Pharmacological and ADMET Considerations

  • Metabolic Stability : Bromine may slow oxidative metabolism compared to fluorine in Example 53, but methylsulfonyl groups could introduce sulfoxidation liabilities .
  • Toxicity : Brominated phenethyl groups (as in SR-9243) may pose higher toxicity risks than methoxy or fluorine substituents .

Biological Activity

N-(3-bromophenethyl)-2,4,6-trimethyl-N-((3-(methylsulfonyl)-[1,1-biphenyl]-4-yl)methyl)benzenesulfonamide, commonly referred to as SR9243, is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in cancer treatment and metabolic regulation. This article reviews its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of SR9243 is C₃₁H₃₂BrN₄O₄S₂, indicating a complex structure that includes multiple functional groups. These features may contribute to its unique biological activities. The compound contains:

  • Bromophenethyl moiety : This contributes to the compound's lipophilicity and potential interactions with biological targets.
  • Methylsulfonyl group : Enhances solubility and reactivity.
  • Benzenesulfonamide core : A common feature in many biologically active compounds.

SR9243 functions primarily as an Liver X Receptor (LXR) inverse agonist . LXRs are nuclear receptors that regulate lipid metabolism and glucose homeostasis. By inhibiting LXR activity, SR9243 can disrupt metabolic pathways associated with cancer cell proliferation:

  • Cancer Cell Viability : Research indicates that SR9243 reduces viability in various cancer cell lines with IC50 values ranging from 15 to 104 nM without affecting non-malignant cells, suggesting a selective cytotoxicity against cancer cells .
  • Warburg Effect Disruption : The compound suppresses glycolytic and lipogenic gene expression, reducing glycolytic metabolites and lipid production in cancer cells .

Anticancer Properties

SR9243 has shown promising results in inhibiting tumor growth through several mechanisms:

  • Induction of Apoptosis : The compound induces apoptosis in colon cancer xenografts without causing weight loss in animal models, indicating a favorable therapeutic profile .
  • Targeting Metabolic Pathways : By blocking the Warburg effect, SR9243 alters the metabolic landscape of cancer cells, making them less viable .

Comparison with Similar Compounds

A comparative analysis highlights the unique aspects of SR9243 relative to other sulfonamides:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
SulfanilamideSimple sulfonamideAntibacterialFirst sulfanilamide drug
CelecoxibCOX-2 inhibitorAnti-inflammatorySelective COX-2 inhibitor
SR9243Complex sulfonamideAnticancerSelective against cancer cells

Case Studies

Several studies have documented the biological activity of SR9243:

  • Flaveny et al. (2015) : Demonstrated broad anti-tumor activity by targeting the Warburg effect and lipid synthesis pathways in cancer cells .
  • In Vivo Studies : Animal studies indicated effective tumor suppression without significant side effects, highlighting its potential as a therapeutic agent .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can researchers optimize reaction conditions?

Methodological Answer: The synthesis of complex sulfonamides typically involves multi-step reactions, including:

  • Copolymerization strategies : Utilize controlled radical polymerization (e.g., for sulfonamide-containing monomers) to achieve precise molecular weight distributions .
  • Substitution reactions : Introduce bromophenethyl and methylsulfonyl biphenyl groups via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .
  • Reagent selection : Use pivaloyl chloride or trichloroisocyanuric acid (TCICA) for activating carboxyl groups, followed by coupling with amine intermediates .

Optimization : Employ Bayesian optimization or heuristic algorithms to systematically vary parameters (e.g., temperature, catalyst loading) and maximize yield .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: Key techniques include:

  • X-ray crystallography : Resolve the 3D structure and confirm regiochemistry of substituents (e.g., biphenyl orientation) .
  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F spectra to verify methylsulfonyl, bromophenethyl, and trimethylbenzene groups. Overlapping signals may require 2D NMR (COSY, HSQC) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula and detect impurities (<0.5% by LC-MS) .

Advanced Research Questions

Q. How should researchers address unexpected byproducts or "double sulfonamide" formations during synthesis?

Methodological Answer: Unexpected products (e.g., bis-sulfonamides) often arise from competing reaction pathways. Mitigation strategies:

  • Mechanistic analysis : Use density functional theory (DFT) to model transition states and identify steric/electronic factors favoring side reactions .
  • Purification protocols : Employ gradient elution in preparative HPLC or fractional crystallization to isolate the target compound from byproducts .
  • In situ monitoring : Implement real-time FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How can researchers resolve contradictions in bioactivity data across studies involving sulfonamide derivatives?

Methodological Answer: Discrepancies in bioactivity often stem from structural variations or assay conditions. To address this:

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing methylsulfonyl with morpholine-sulfonamide) and compare IC50_{50} values .
  • Standardized assays : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Meta-analysis : Aggregate data from crystallographic databases (e.g., CCDC) to correlate bioactivity with conformational flexibility .

Q. What computational methods are effective for predicting the reactivity and stability of this compound?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Model solvation effects and predict aggregation tendencies in aqueous media .
  • Docking studies : Use AutoDock Vina to screen binding affinities against target proteins (e.g., carbonic anhydrase isoforms) .
  • Thermogravimetric analysis (TGA) : Validate computational predictions of thermal stability experimentally .

Q. How can researchers design experiments to study the compound's interaction with biological membranes?

Methodological Answer:

  • Lipophilicity assays : Measure logP values via shake-flask or HPLC methods to assess membrane permeability .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics to lipid bilayer models (e.g., LUVs or GUVs) .
  • Fluorescence anisotropy : Monitor changes in membrane fluidity upon compound incorporation .

Q. What strategies are recommended for scaling up synthesis without compromising yield or purity?

Methodological Answer:

  • Flow chemistry : Transition from batch to continuous flow systems to enhance heat/mass transfer and reduce side reactions .
  • Design of experiments (DoE) : Use factorial designs to identify critical parameters (e.g., solvent polarity, residence time) for scale-up .
  • Quality by Design (QbD) : Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) .

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